molecular formula C7H5BrClN3 B1375028 3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine CAS No. 1124321-36-3

3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B1375028
CAS No.: 1124321-36-3
M. Wt: 246.49 g/mol
InChI Key: NRKMUXRBIBCNJJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine (CAS: 143591-61-1) is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with bromine at position 3, chlorine at position 8, and a methyl group at position 2. Its molecular formula is C₆H₃BrClN₃ (MW: 232.47 g/mol), with a SMILES string of C1=CN2C(=CN=C2C(=N1)Cl)Br and InChIKey MCEGPQSPRNOFMG-UHFFFAOYSA-N . The compound is commercially available (e.g., Combi-Blocks Inc., Catalog No. QA-2223) with 98% purity and is stored under refrigerated conditions .

Synthetic Relevance The synthesis of imidazo[1,2-a]pyrazines typically involves condensation reactions of substituted aminopyrazines with α-bromo ketones or aldehydes. For example, 2-amino-3-chloropyrazine can react with brominated intermediates under reflux conditions with NaHCO₃ to form 8-chloroimidazo[1,2-a]pyrazine derivatives . The methyl group at position 2 likely enhances steric stability, while bromine and chlorine substituents influence electronic properties and reactivity .

Properties

IUPAC Name

3-bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-4-5(8)12-3-2-10-6(9)7(12)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKMUXRBIBCNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=C(C2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyrazine with bromine and chlorine sources. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted imidazo[1,2-a]pyrazines, while oxidation can lead to the formation of imidazo[1,2-a]pyrazine N-oxides .

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets in cells. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Substitutional Differences

The biological and physicochemical properties of imidazo[1,2-a]pyrazines are highly dependent on substitution patterns. Below is a comparative analysis:

Table 1: Structural Comparison of Key Imidazo[1,2-a]pyrazine Derivatives
Compound Name Substituents Molecular Formula Key Features/Applications Reference
3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine Br (C3), Cl (C8), CH₃ (C2) C₆H₃BrClN₃ Potential biological activity; enhanced stability from CH₃
8-Chloro-2-methylimidazo[1,2-a]pyrazine Cl (C8), CH₃ (C2) C₆H₅ClN₃ Simpler structure; lacks bromine, reducing molecular weight
6-Bromo-8-chloroimidazo[1,2-a]pyrazine Br (C6), Cl (C8) C₅H₂BrClN₃ Bromine at C6 alters electronic distribution vs. C3
8-Chloro-2-(2-naphthyl)imidazo[1,2-a]pyrazine Cl (C8), 2-naphthyl (C2) C₁₅H₁₀ClN₃ Bulky aryl group at C2 may hinder membrane permeability
6-Substituted Imidazo[1,2-a]pyrazines Varied groups (e.g., NH₂, OCH₃) at C6 C₇H₆N₄O (example) H+/K+-ATPase inhibitors; substituent size affects binding
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids Fused benzene and pyrrole rings ~C₁₈H₁₂N₄ Fluorescent properties for bioimaging

Physicochemical Properties

  • Stability : The methyl group at C2 in the target compound may reduce rotational freedom, improving conformational stability compared to aryl-substituted analogues .
  • Electronic Effects : Bromine at C3 (vs. C6) creates distinct charge distributions, influencing interactions with biological targets like kinases or ATPases .

Biological Activity

3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C7H6BrClN4
  • Molecular Weight : 251.5 g/mol
  • Structure : The compound consists of a pyrazine ring substituted with bromine and chlorine atoms, which are thought to influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential efficacy against certain bacterial strains, although specific data on its effectiveness remains limited.
  • Anticancer Properties : The compound has shown promise in inhibiting the growth of various human carcinoma cell lines. Its mechanism may involve interference with cellular pathways that regulate proliferation and apoptosis.

Table 1: Summary of Biological Studies on this compound

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialAgar diffusion methodInhibition of bacterial growth observed.
AnticancerCell line assaysSignificant reduction in cell viability in tested carcinoma lines.
Enzyme inhibitionKinetic assaysPotential inhibition of specific metabolic enzymes noted.

The biological activity of this compound is believed to be mediated through its interaction with various biological targets:

  • Enzyme Interaction : The compound may act as an enzyme inhibitor, affecting metabolic pathways within cells. Studies indicate that it could bind to specific enzymes involved in cancer metabolism, leading to altered cellular functions.
  • Receptor Binding : There is evidence suggesting that this compound can interact with receptors implicated in cell signaling pathways, which may contribute to its anticancer effects.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human carcinoma cell lines demonstrated a dose-dependent reduction in cell viability. The results indicated that higher concentrations of the compound led to increased apoptosis rates among cancer cells, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of the compound, it was found to exhibit significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through agar diffusion methods, showcasing its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine

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